4-(2-(Phenylthio)ethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Phenylthio)ethyl)pyridine is an organic compound with the molecular formula C13H13NS. It consists of a pyridine ring substituted at the 4-position with a 2-(phenylthio)ethyl group.
Vorbereitungsmethoden
The synthesis of 4-(2-(Phenylthio)ethyl)pyridine can be achieved through several methods. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . This method can be optimized using various catalysts and reaction conditions to improve yield and efficiency. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
4-(2-(Phenylthio)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to convert the phenylthio group to a thiol or other reduced forms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2-(Phenylthio)ethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Wirkmechanismus
The mechanism of action of 4-(2-(Phenylthio)ethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(2-(Phenylthio)ethyl)pyridine can be compared with other similar compounds, such as:
Pyridine: The parent compound, which lacks the phenylthioethyl substitution.
Phenylthioethyl derivatives: Compounds with similar phenylthioethyl groups but different core structures.
Other substituted pyridines: Compounds with various substituents on the pyridine ring, such as halogens, alkyl groups, or other functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
5104-00-7 |
---|---|
Molekularformel |
C13H13NS |
Molekulargewicht |
215.32 g/mol |
IUPAC-Name |
4-(2-phenylsulfanylethyl)pyridine |
InChI |
InChI=1S/C13H13NS/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-7,9-10H,8,11H2 |
InChI-Schlüssel |
XFLNVXUSNWPNOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.